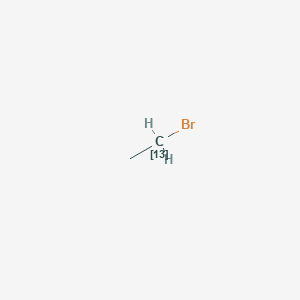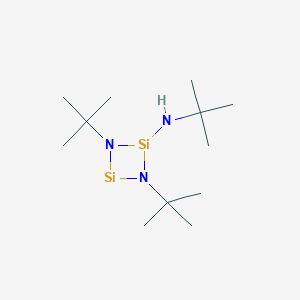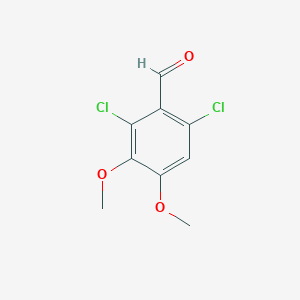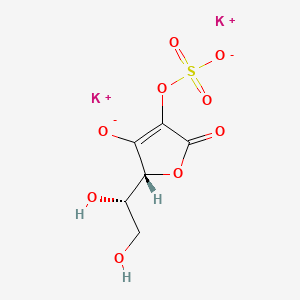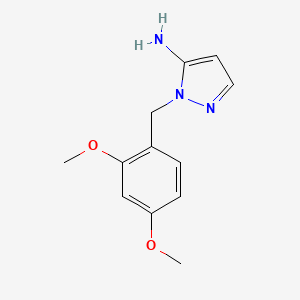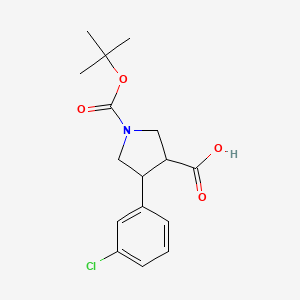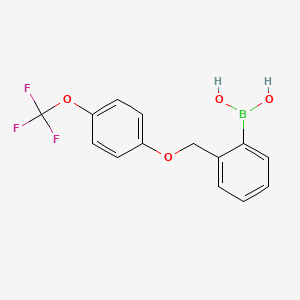
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
説明
(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid, also known as TFMP-BPA, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Catalytic Applications : Phenylboronic acids, including derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid, are used as catalysts in chemical reactions. For instance, they catalyze dehydrative amidation between carboxylic acids and amines, which is crucial in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Boronates : Boronates synthesized from phenols and arylboronic acids, including derivatives like 2-aryl-dibenzo[d,h]-6-aza-1,3-dioxa-2-boracyclononene, have diverse applications in organic and medicinal chemistry (Abreu et al., 2006).
Free Radical Chemistry : Arylboronic acids are involved in reactions with peroxynitrite, leading to the formation of phenols and free radicals. These reactions have implications in understanding oxidative stress and cellular damage mechanisms (Sikora et al., 2011).
Chemosensors : Boronic acid derivatives are used in developing chemosensors for detecting biologically relevant species, including carbohydrates, dopamine, metal ions, and hydrogen peroxide. These sensors have applications in medical diagnostics and environmental monitoring (Guo, Shin, & Yoon, 2012).
Carbohydrate Recognition : Novel boronic acids, like ortho-hydroxymethyl phenylboronic acid, exhibit superior carbohydrate-binding properties. This characteristic is significant for developing sensors and recognition systems for cell-surface glycoconjugates, which are important in biological systems (Dowlut & Hall, 2006).
Organocatalysis : Phenylboronic acid derivatives are efficient catalysts for reactions like the Beckmann rearrangement, which are essential in pharmaceutical and chemical manufacturing (Mo et al., 2018).
Antibacterial Activity : Certain (trifluoromethoxy)phenylboronic acids have demonstrated antibacterial properties against organisms like Escherichia coli and Bacillus cereus, indicating potential applications in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
作用機序
Target of Action
The primary target of (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a nucleophilic organic group to palladium, forming a new Pd–C bond . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting compounds can participate in a variety of biochemical processes, contributing to the synthesis of biologically active molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it facilitates is known for its tolerance to a variety of functional groups and its ability to proceed under mild conditions . This suggests that the compound may be stable and effective in a wide range of chemical environments.
特性
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-12-7-5-11(6-8-12)21-9-10-3-1-2-4-13(10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYLZIEJWOSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584617 | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-07-3 | |
| Record name | B-[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




